(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone
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Overview
Description
(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone is a complex organic compound that features a benzofuran core substituted with a phenylsulfonylmethyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Introduction of Phenylsulfonylmethyl Group: The phenylsulfonylmethyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base like pyridine.
Attachment of 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through Friedel-Crafts acylation reactions using 4-chlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl){3-[(methylsulfonyl)methyl]-1-benzofuran-2-yl}methanone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-indole-2-yl}methanone: Similar structure but with an indole core instead of a benzofuran core.
Uniqueness
(4-Chlorophenyl){3-[(phenylsulfonyl)methyl]-1-benzofuran-2-yl}methanone is unique due to the combination of its benzofuran core and the specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(benzenesulfonylmethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClO4S/c23-16-12-10-15(11-13-16)21(24)22-19(18-8-4-5-9-20(18)27-22)14-28(25,26)17-6-2-1-3-7-17/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPVVVYQFBIDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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